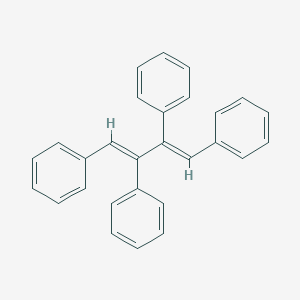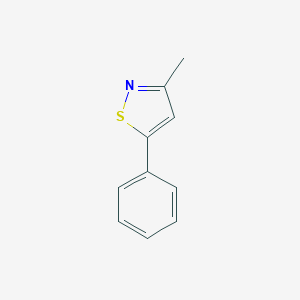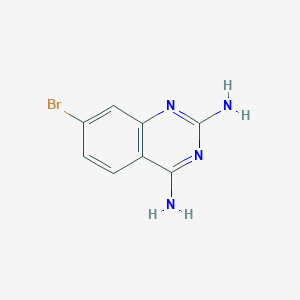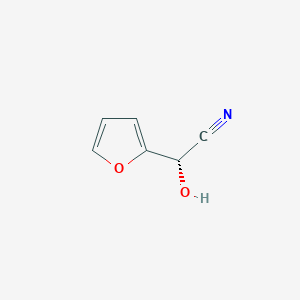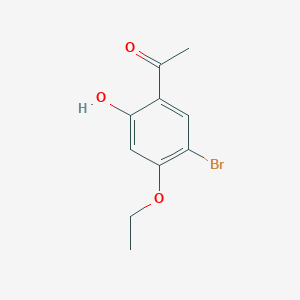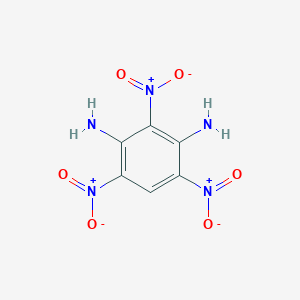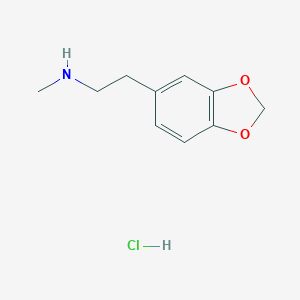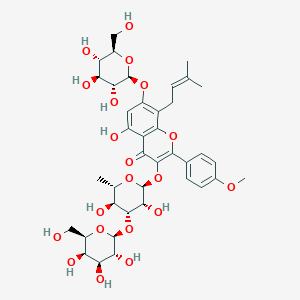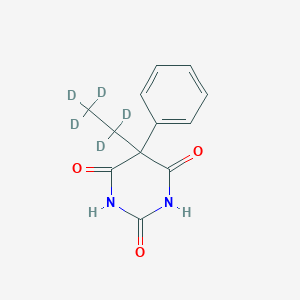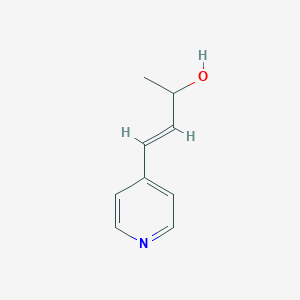
(E)-4-pyridin-4-ylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-pyridin-4-ylbut-3-en-2-ol, also known as PBE, is a chemical compound with potential applications in scientific research. It is a derivative of pyridine and has a unique structure that can be synthesized using various methods. In
Wirkmechanismus
The mechanism of action of (E)-4-pyridin-4-ylbut-3-en-2-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and bacterial growth. (E)-4-pyridin-4-ylbut-3-en-2-ol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (E)-4-pyridin-4-ylbut-3-en-2-ol has also been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
(E)-4-pyridin-4-ylbut-3-en-2-ol has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of enzyme activity. (E)-4-pyridin-4-ylbut-3-en-2-ol has also been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-pyridin-4-ylbut-3-en-2-ol has several advantages for lab experiments, including its ease of synthesis, stability, and potential for use as a ligand in the synthesis of metal complexes. However, (E)-4-pyridin-4-ylbut-3-en-2-ol also has some limitations, including its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-pyridin-4-ylbut-3-en-2-ol, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in cancer and bacterial infections, and the investigation of its potential as a ligand in the synthesis of metal complexes. Moreover, the elucidation of the mechanism of action of (E)-4-pyridin-4-ylbut-3-en-2-ol and its biochemical and physiological effects could lead to the development of more effective treatments for various diseases.
Synthesemethoden
(E)-4-pyridin-4-ylbut-3-en-2-ol can be synthesized using different methods, including the Grignard reaction, Suzuki coupling reaction, and Stille coupling reaction. The Grignard reaction involves the reaction of pyridine-4-carbaldehyde with magnesium in the presence of an ether solvent to produce a Grignard reagent. The Grignard reagent is then reacted with 3-buten-2-one to form (E)-4-pyridin-4-ylbut-3-en-2-ol. The Suzuki coupling reaction and Stille coupling reaction involve the reaction of pyridine-4-boronic acid or pyridine-4-stannane with 3-buten-2-one in the presence of a palladium catalyst to produce (E)-4-pyridin-4-ylbut-3-en-2-ol.
Wissenschaftliche Forschungsanwendungen
(E)-4-pyridin-4-ylbut-3-en-2-ol has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. (E)-4-pyridin-4-ylbut-3-en-2-ol has also been found to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. Moreover, (E)-4-pyridin-4-ylbut-3-en-2-ol has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
(E)-4-pyridin-4-ylbut-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h2-8,11H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMRDMEAMXLMC-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-pyridin-4-ylbut-3-en-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



